N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid
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Overview
Description
N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is a synthetic compound with the empirical formula C24H27NO4 and a molecular weight of 393.48 g/mol . It is a derivative of cyclooctane, featuring an amino group and a carboxylic acid group, both in the cis configuration. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as a protective group in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid typically involves the following steps:
Cyclooctane Derivative Formation: The starting material, cyclooctane, undergoes functionalization to introduce the amino and carboxylic acid groups in the cis configuration.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid can undergo several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides (e.g., EDC, DCC) in the presence of a base (e.g., N-methylmorpholine).
Major Products
Deprotection: Free amine derivative.
Coupling: Amide derivatives.
Scientific Research Applications
N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is primarily used in peptide synthesis as a building block. Its applications include:
Chemistry: Used in the synthesis of cyclic peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Potential use in the development of peptide-based therapeutics.
Industry: Utilized in the production of specialized peptides for research and development.
Mechanism of Action
The mechanism of action of N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound .
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-cis-cyclooctane-COOH: Similar structure but may differ in stereochemistry or functional groups.
Fmoc-1,4-cis-ACHA-OH: Another Fmoc-protected amino acid derivative with a different ring structure.
Fmoc-4-AMCHC-OH: A related compound with variations in the cycloalkane ring.
Uniqueness
N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is unique due to its specific cis configuration and the presence of both amino and carboxylic acid groups, making it a versatile building block for synthesizing cyclic peptides and other complex molecules .
Properties
Molecular Formula |
C24H27NO4 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h5-12,20-22H,1-4,13-15H2,(H,25,28)(H,26,27)/t20-,22+/m0/s1 |
InChI Key |
WWGXOZWLVAOLTC-RBBKRZOGSA-N |
Isomeric SMILES |
C1CCC[C@H]([C@H](CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCCC(C(CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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